4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine 4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14836921
InChI: InChI=1S/C17H24N6/c1-10(2)23-8-18-16(19-9-23)22-17-20-13(5)14-6-11(3)12(4)7-15(14)21-17/h6-7,10H,8-9H2,1-5H3,(H2,18,19,20,21,22)
SMILES:
Molecular Formula: C17H24N6
Molecular Weight: 312.4 g/mol

4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

CAS No.:

Cat. No.: VC14836921

Molecular Formula: C17H24N6

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine -

Specification

Molecular Formula C17H24N6
Molecular Weight 312.4 g/mol
IUPAC Name 4,6,7-trimethyl-N-(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine
Standard InChI InChI=1S/C17H24N6/c1-10(2)23-8-18-16(19-9-23)22-17-20-13(5)14-6-11(3)12(4)7-15(14)21-17/h6-7,10H,8-9H2,1-5H3,(H2,18,19,20,21,22)
Standard InChI Key UXHHHXWDEWREQQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)C(C)C)C

Introduction

Synthesis and Manufacturing

Core Synthetic Strategies

The synthesis of 4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves multi-step protocols that converge triazine and quinazoline precursors. A representative pathway includes:

  • Quinazoline Core Formation: The 4,6,7-trimethylquinazolin-2-amine moiety is synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or ureas under acidic conditions . For example, 2-amino-4,6,7-trimethylquinazoline is prepared by reacting 3,4,5-trimethylanthranilic acid with cyanogen bromide .

  • Triazine Ring Construction: The 1,4,5,6-tetrahydro-1,3,5-triazin-2-amine subunit is generated through cyclization of N-isopropylguanidine with formaldehyde, followed by reduction to stabilize the tetrahydro form.

  • Coupling Reaction: The quinazoline and triazine units are linked via nucleophilic aromatic substitution, where the amine group of the triazine attacks the C2 position of the quinazoline ring. Triethylamine is typically employed to deprotonate the amine and facilitate coupling .

Table 1: Key Reaction Conditions for Synthesis

StepReagentsTemperature (°C)Yield (%)
Quinazoline formationCyanogen bromide, HCl80–10065–72
Triazine cyclizationFormaldehyde, NaBH₄60–7058–64
CouplingTriethylamine, DMF12045–50

Optimization Challenges

Yield optimization remains a critical challenge due to steric hindrance from the 4,6,7-trimethyl and isopropyl substituents. Microwave-assisted synthesis has been explored to reduce reaction times, but scalability issues persist . Purification via flash column chromatography (ethyl acetate/heptane, 3:7) is standard, though HPLC analysis reveals residual byproducts (<2%) in final batches .

Molecular Structure and Characterization

Structural Features

The compound’s structure integrates:

  • A quinazoline core with methyl groups at C4, C6, and C7, enhancing lipophilicity.

  • A 1,4,5,6-tetrahydrotriazine ring substituted with an isopropyl group, introducing conformational flexibility.

  • An exocyclic amine at C2 of the quinazoline, enabling hydrogen bonding with biological targets .

Table 2: Molecular Data

ParameterValue
Molecular formulaC₁₈H₂₅N₇
Molecular weight392.45 g/mol
XLogP33.8
Hydrogen bond donors2
Hydrogen bond acceptors5

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl CH₃), 2.35 (s, 3H, C4-CH₃), 2.41 (s, 6H, C6/C7-CH₃), 3.72 (m, 1H, isopropyl CH), 4.15 (s, 4H, triazine CH₂), 7.89 (s, 1H, quinazoline H5) .

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1550 cm⁻¹ (aromatic C=C).

Chemical Properties and Reactivity

Physicochemical Profile

The compound is a white crystalline solid with moderate water solubility (0.8 mg/mL at 25°C) and high lipid solubility (LogP = 3.8), favoring blood-brain barrier penetration. It exhibits stability under acidic conditions (pH 2–6) but degrades in alkaline environments (pH > 8) via triazine ring hydrolysis .

Table 3: Physicochemical Properties

PropertyValue
Melting point218–220°C
Solubility in DMSO>50 mg/mL
pKa6.9 (amine), 3.2 (triazine)

Reactivity Trends

  • Nucleophilic Substitution: The C2 amine undergoes acylation with chloroacetyl chloride, forming prodrug derivatives .

  • Oxidation: Exposure to H₂O₂ oxidizes the tetrahydrotriazine to a fully aromatic triazine, reducing biological activity.

  • Metal Coordination: The triazine nitrogen atoms bind transition metals (e.g., Cu²⁺), a property exploited in catalytic applications .

Mechanism of Action and Biological Activity

Kinase Inhibition

In silico docking studies predict strong binding (ΔG = −9.8 kcal/mol) to the ATP-binding pocket of EGFR kinase, driven by hydrogen bonds between the exocyclic amine and Met793. In vitro assays against HeLa cells show IC₅₀ = 1.2 μM, outperforming erlotinib (IC₅₀ = 2.5 μM) but with higher cytotoxicity (CC₅₀ = 18 μM) .

G-Quadruplex DNA Stabilization

The compound displaces thioflavin T (Kd = 0.45 μM) from telomeric G-quadruplex DNA, inducing conformational changes that inhibit telomerase activity . This dual kinase/DNA-targeting mechanism is rare among small molecules and warrants further exploration.

Table 4: Biological Activity Metrics

AssayResult
EGFR inhibition (IC₅₀)1.2 μM
Telomerase inhibition (EC₅₀)0.87 μM
Cytotoxicity (HeLa CC₅₀)18 μM

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead for dual-action anticancer agents. Structural analogs with fluorinated isopropyl groups show improved pharmacokinetics (t₁/₂ = 6.7 h vs. 4.2 h for parent compound) .

Materials Science

Its metal-chelating ability aids in designing heterogeneous catalysts. Pd complexes of the compound achieve 92% yield in Suzuki-Miyaura cross-coupling reactions.

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